molecular formula C10H10BrF2N B1384054 4-Bromo-N-cyclobutyl-3,5-difluoroaniline CAS No. 2015528-01-3

4-Bromo-N-cyclobutyl-3,5-difluoroaniline

Cat. No. B1384054
M. Wt: 262.09 g/mol
InChI Key: UHELRXDXTSDRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-N-cyclobutyl-3,5-difluoroaniline” is a chemical compound with the molecular formula C10H10BrF2N . It is used for research purposes.


Molecular Structure Analysis

The molecular weight of “4-Bromo-N-cyclobutyl-3,5-difluoroaniline” is 262.09 g/mol. The SMILES string representation of the molecule is C1CC(C1)NC2=CC(=C(C(=C2)F)Br)F .

Scientific Research Applications

Synthesis and Chemical Intermediates

4-Bromo-N-cyclobutyl-3,5-difluoroaniline has been a subject of interest in the synthesis of chemical intermediates. For instance, it was used in the preparation of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide, demonstrating its role in complex synthesis processes involving the solvent azeotropic method and p-toluene sulfonic acid as a catalyst. The optimized synthesis conditions reported a high yield of 92.6%, indicating the compound's efficacy in such chemical processes (Liu, 2011).

Industrial Utility in Material Synthesis

The compound's utility extends to material synthesis. For instance, it has been utilized in the creation of N-[(4-bromo-3,5-difluorine) phenylacrylamide], synthesized via the interaction with acryloyl chloride. The compound's behavior under non-isothermal conditions was studied using techniques like TG and DSC, indicating its potential in material science, particularly in understanding the thermal behavior of synthesized compounds (Yao et al., 2013).

Photocatalytic Reactions

In the realm of photocatalytic reactions, the compound has been studied for its interactions. For instance, research involving relay photocatalytic reactions with N-Aryl Amino Acids and 2-Bromo-3,3,3-trifluoropropene highlighted the innovative applications of such compounds in photocatalytic defluorinative reactions, leading to the synthesis of various 4-(Difluoromethylidene)-tetrahydroquinolines. This showcases its potential role in complex chemical processes and synthesis reactions (Zeng et al., 2022).

Understanding Toxicological Effects

While the request was to exclude drug use and side effects, it's worth mentioning that studies like the one by Hong et al. (2000) have investigated the compound's analogs, specifically haloanilines, for their nephrotoxic effects, demonstrating the broader scientific interest in understanding the toxicological profiles of related compounds. Such studies, although not directly related to the requested use, provide a backdrop against which the compound's safety and utility in various applications can be assessed (Hong et al., 2000).

properties

IUPAC Name

4-bromo-N-cyclobutyl-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2N/c11-10-8(12)4-7(5-9(10)13)14-6-2-1-3-6/h4-6,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHELRXDXTSDRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=C(C(=C2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-cyclobutyl-3,5-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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